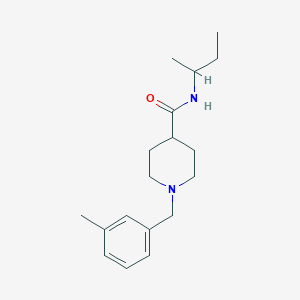
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, also known as BRL-15572, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of piperidinecarboxamide compounds and has been shown to exhibit potent and selective antagonism towards the cannabinoid CB1 receptor.
作用機序
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide selectively binds to the CB1 receptor and blocks its activation by endocannabinoids. The CB1 receptor is primarily located in the central nervous system and is involved in several physiological processes such as appetite regulation, pain perception, and mood regulation. The blockade of CB1 receptor by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide leads to a decrease in appetite and food intake, which has potential therapeutic applications in obesity.
Biochemical and Physiological Effects:
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have several biochemical and physiological effects. It selectively blocks the CB1 receptor, which leads to a decrease in appetite and food intake. It has also been shown to reduce drug-seeking behavior in animal models of drug addiction. Additionally, N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have antidepressant effects in animal models of depression.
実験室実験の利点と制限
One of the main advantages of using N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide in lab experiments is its selectivity towards the CB1 receptor. This allows researchers to study the specific effects of CB1 receptor blockade without the confounding effects of other receptors. However, one of the main limitations of using N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is its challenging synthesis process, which limits its availability and increases its cost.
将来の方向性
There are several future directions for the research on N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. One potential direction is the development of more efficient synthesis methods for N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, which would increase its availability and decrease its cost. Another potential direction is the study of the long-term effects of CB1 receptor blockade by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide, as well as its potential therapeutic applications in other neuropsychiatric disorders. Additionally, the development of more selective and potent CB1 receptor antagonists could lead to the development of novel therapeutics for obesity and drug addiction.
合成法
The synthesis of N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide involves several steps, starting with the reaction of 3-methylbenzylamine with 1,4-dibromobutane to form N-(3-methylbenzyl)-1,4-butanediamine. This intermediate is then reacted with piperidine-4-carboxylic acid to form the final product, N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide. The synthesis of N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide is a challenging process that requires expertise in organic chemistry and specialized equipment.
科学的研究の応用
N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It is known to selectively block the CB1 receptor, which is involved in several physiological processes such as appetite regulation, pain perception, and mood regulation. The selective antagonism of CB1 receptor by N-(sec-butyl)-1-(3-methylbenzyl)-4-piperidinecarboxamide has been shown to have potential therapeutic applications in obesity, drug addiction, and other neuropsychiatric disorders.
特性
IUPAC Name |
N-butan-2-yl-1-[(3-methylphenyl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O/c1-4-15(3)19-18(21)17-8-10-20(11-9-17)13-16-7-5-6-14(2)12-16/h5-7,12,15,17H,4,8-11,13H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEABTCNVQWOLJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CCN(CC1)CC2=CC=CC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-1-(3-methylbenzyl)piperidine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

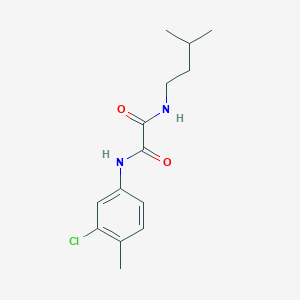
![3-chloro-N-[2-(dimethylamino)ethyl]-4-[(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)oxy]benzamide](/img/structure/B5203317.png)

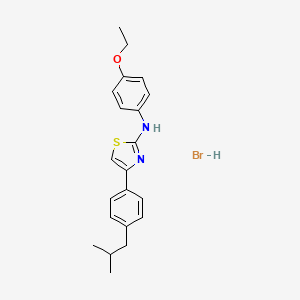
![5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5203343.png)
![(3-cyclohexen-1-ylmethyl)[2-(diethylamino)ethyl]methylamine](/img/structure/B5203350.png)
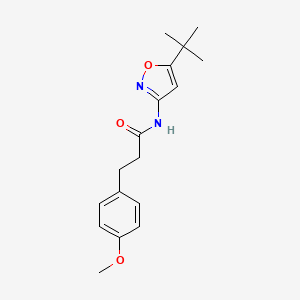

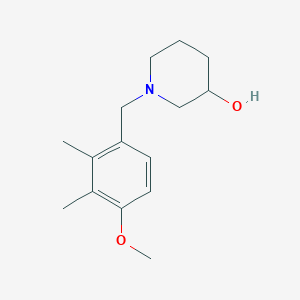
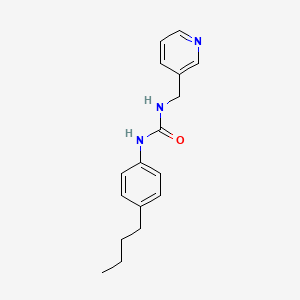
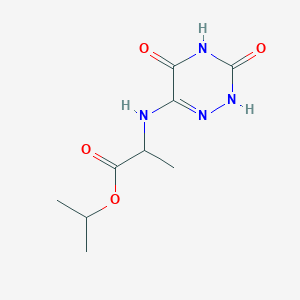

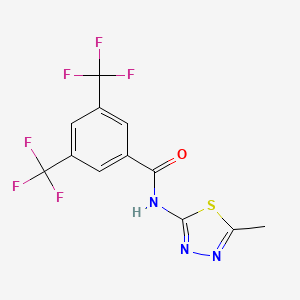
![1-benzyl-4-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methyl}piperazine](/img/structure/B5203405.png)